1-(2-chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole
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Overview
Description
1-(2-chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole is a chemical compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method includes the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-chlorobenzoyl chloride under basic conditions to yield the final pyrazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole compounds.
Scientific Research Applications
1-(2-chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of chlorine atoms enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole
- 1-(2,4-dichlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole
- 1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole
Comparison: 1-(2-chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole is unique due to the specific positioning of chlorine atoms, which influences its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C21H13Cl3N2 |
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Molecular Weight |
399.7 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3,5-bis(4-chlorophenyl)pyrazole |
InChI |
InChI=1S/C21H13Cl3N2/c22-16-9-5-14(6-10-16)19-13-21(15-7-11-17(23)12-8-15)26(25-19)20-4-2-1-3-18(20)24/h1-13H |
InChI Key |
LCEDYOJCMIQUMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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